

A Spectroscopic Data Comparison: 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid and Structurally Related Compounds

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Compound of Interest

Compound Name: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

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Introduction

This guide provides a comparative analysis of the spectroscopic data for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** and compounds with similar structural features. Due to the limited availability of published experimental spectra for **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**, this comparison focuses on predicting its spectroscopic characteristics based on the known data of analogous compounds. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and chemical analysis.

Predicted Spectroscopic Features of 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid

The structure of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** suggests key spectroscopic features. The aromatic ring, substituted with a dipropylamino, a methoxy, and a sulfonic acid group, will exhibit characteristic signals. The dipropylamino group's aliphatic protons and carbons will be evident in the upfield region of the NMR spectra. The methoxy group will present a sharp singlet. The sulfonic acid group's impact will be observed in the aromatic region's chemical shifts and potentially in the IR spectrum.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally similar to **3-(Dipropylamino)-4-methoxybenzenesulfonic acid**. This data serves as a basis for predicting the spectral properties of the target compound.

Table 1: ¹H NMR Data of Similar Compounds

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N,N-dipropylaniline[1]	-	A 0.902, B 1.59, C 3.19, D 6.51 to 6.77, E 7.18
3-Methyl-4-{[(4-methylphenoxy)carbonyl]amino } benzenesulfonic acid[2]	DMSO-d ₆	9.37 (s, 1H), 7.48 (s, 1H), 7.43 (d, J = 8.4 Hz, 1H), 7.37 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 2.31 (s, 3H), 2.28 (s, 3H)
3-Amino-4-methoxybenzoic acid[3]	-	Data available in spectral databases.
3-Amino-4-methoxybenzamide[4]	-	¹ H NMR spectrum available.
3-Amino-4-methoxybenzanilide[5][6]	-	¹ H NMR spectrum available.

Table 2: IR Spectroscopic Data of Similar Compounds

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹)
N,N-dipropylaniline[7]	Capillary Cell: Neat	FTIR spectrum available.
3-Amino-4-methoxybenzoic acid[3]	KBr Wafer	FTIR spectrum available.
Tripropylamine[8]	Gas Phase	IR spectrum available.

Table 3: Mass Spectrometry Data of Similar Compounds

Compound	Ionization Method	Key Fragmentation Patterns
Alkylbenzenesulfonic acids[9]	Electron Impact	Desulfonation and loss of the alkyl group are common fragmentation pathways.
Aromatic Sulfonates[10]	-	Loss of SO ₂ is a characteristic fragmentation. For example, benzene sulfonate loses SO ₂ to form a phenolate anion.
N,N-dipropylaniline[11]	-	Predicted m/z for [M+H] ⁺ is 178.15903.
Aromatic Sulfones[12][13]	Electrospray Ionization (ESI)	Can be oxidized to sulfonic acids in microdroplets, with characteristic m/z values observed.

Experimental Protocols

The experimental conditions for the acquisition of the cited data are crucial for reproducibility and comparison.

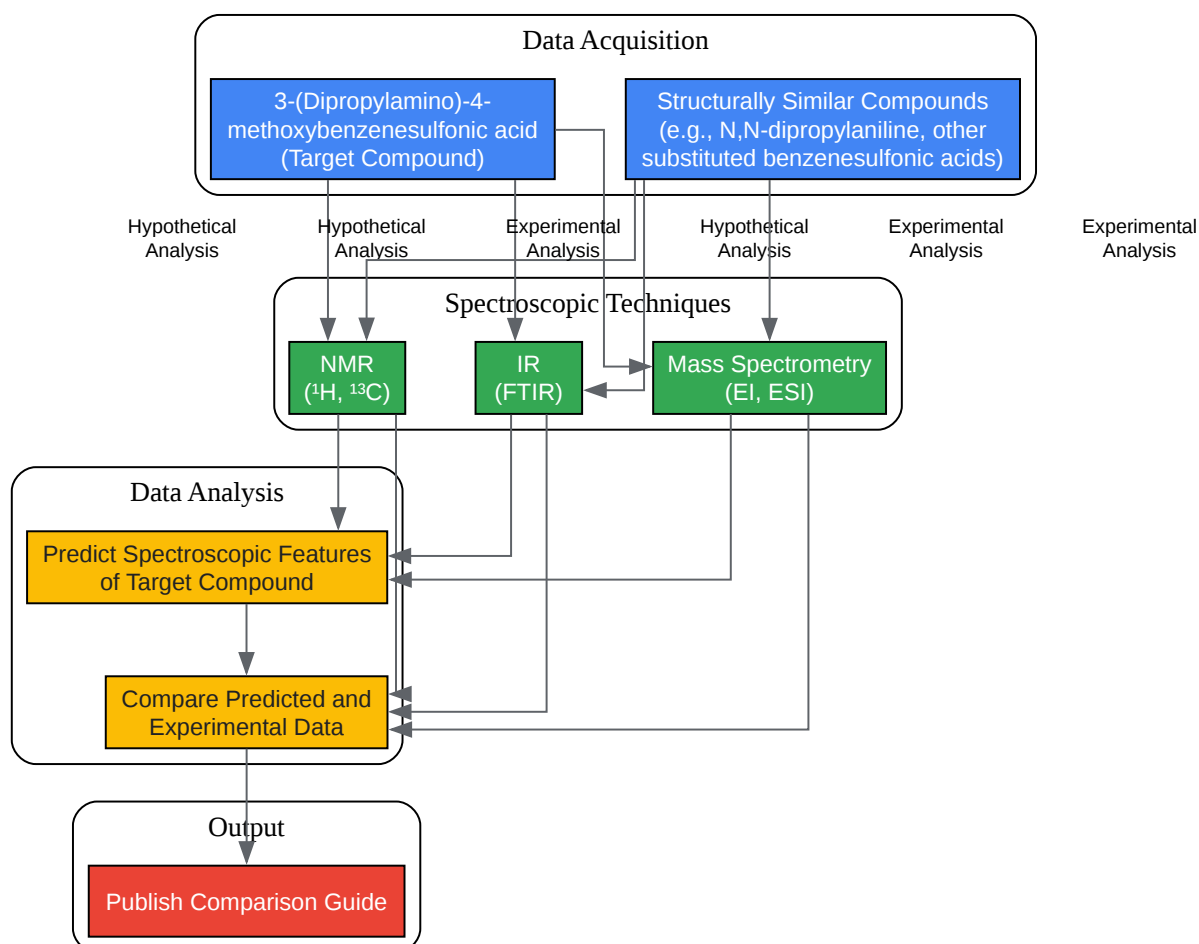
- NMR Spectroscopy: ¹H NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz. Deuterated solvents such as DMSO-d₆ or CDCl₃

are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (TMS).

- Infrared (IR) Spectroscopy: IR spectra are obtained using Fourier Transform Infrared (FTIR) spectrometers. Samples can be prepared as KBr pellets, neat liquids between salt plates, or in solution. The data is presented as transmittance or absorbance versus wavenumber (cm^{-1}).
- Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, including Electron Impact (EI) and Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental composition. The fragmentation patterns observed in the mass spectrum are used to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data comparison of **3-(Dipropylamino)-4-methoxybenzenesulfonic acid** with similar compounds.



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Caption: Workflow for Spectroscopic Data Comparison.

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- To cite this document: BenchChem. [A Spectroscopic Data Comparison: 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid and Structurally Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117052#spectroscopic-data-comparison-of-3-dipropylamino-4-methoxybenzenesulfonic-acid-with-similar-compounds]

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